Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate
Overview
Description
Methyl 2-{3-aminobicyclo[111]pentan-1-yl}acetate is a chemical compound with the molecular formula C8H13NO2 It is a derivative of bicyclo[111]pentane, a unique structure characterized by its three-dimensional, cage-like framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1+1+1] cycloaddition reaction, where three carbon atoms are joined to form the bicyclo[1.1.1]pentane structure.
Introduction of the amino group: The amino group can be introduced via a nucleophilic substitution reaction, where an appropriate amine is reacted with a precursor containing a leaving group.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the amino group is oxidized to form a nitro or nitroso derivative.
Reduction: The compound can be reduced to form various derivatives, such as the corresponding alcohol or amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-{3-aminobicyclo[11
Chemistry: It can be used as a building block in organic synthesis, allowing for the construction of more complex molecules.
Biology: The compound’s unique structure may make it useful in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclo[1.1.1]pentane core provides a rigid, three-dimensional structure that can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane derivatives: These compounds share the same core structure but differ in the functional groups attached.
Aminocyclopropane derivatives: These compounds have a similar three-dimensional structure but with a smaller ring size.
Uniqueness: Methyl 2-{3-aminobicyclo[111]pentan-1-yl}acetate is unique due to its combination of the bicyclo[111]pentane core and the amino and ester functional groups
Properties
IUPAC Name |
methyl 2-(3-amino-1-bicyclo[1.1.1]pentanyl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-11-6(10)2-7-3-8(9,4-7)5-7/h2-5,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMWNRAQEXINJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC12CC(C1)(C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001189863 | |
Record name | Bicyclo[1.1.1]pentane-1-acetic acid, 3-amino-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001189863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1995848-10-6 | |
Record name | Bicyclo[1.1.1]pentane-1-acetic acid, 3-amino-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1995848-10-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bicyclo[1.1.1]pentane-1-acetic acid, 3-amino-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001189863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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